molecular formula C20H19Cl2N3O4 B2690288 4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421578-28-1

4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2690288
CAS RN: 421578-28-1
M. Wt: 436.29
InChI Key: GIGDQKKSNZAAKO-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19Cl2N3O4 and its molecular weight is 436.29. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of tetrahydropyrimidine have been synthesized and evaluated for their antimicrobial activities. These compounds have been found to exhibit significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents. The structural variations and synthesis methods contribute to their activity profile against various microbial strains (Akbari et al., 2008).

Anti-inflammatory and Analgesic Properties

Novel heterocyclic compounds derived from similar tetrahydropyrimidine structures have demonstrated anti-inflammatory and analgesic activities. These compounds were screened for cyclooxygenase inhibition (COX-1/COX-2), showcasing their potential in treating inflammatory conditions and pain management. The research indicates the compounds' efficacy in reducing edema and their protective analgesic effects, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).

Electrochromic and Photophysical Properties

Aromatic polyamides containing triphenylamine (TPA) units have been synthesized, showcasing electrochromic and photophysical properties. These polymers, derived from structurally similar compounds, are amorphous, soluble in organic solvents, and exhibit reversible oxidation, making them interesting for applications in electrochromic devices and materials with specific optical properties (Chang & Liou, 2008).

Crystal Structure and Molecular Interactions

The crystal structures of certain enaminones, akin to the tetrahydropyrimidine derivatives, have been analyzed, revealing insights into their molecular interactions, such as hydrogen bonding. These studies contribute to the understanding of their chemical behavior and potential applications in medicinal chemistry and material science (Kubicki et al., 2000).

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing novel heterocyclic compounds from tetrahydropyrimidine derivatives for potential biological applications. These synthetic approaches have led to the creation of compounds with promising antifungal, anticancer, and anti-inflammatory properties, indicating the versatility and therapeutic potential of these chemical structures (Rahmouni et al., 2016).

properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O4/c1-10-17(19(26)24-15-9-12(28-2)5-7-16(15)29-3)18(25-20(27)23-10)13-6-4-11(21)8-14(13)22/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGDQKKSNZAAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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